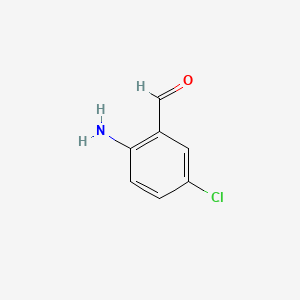

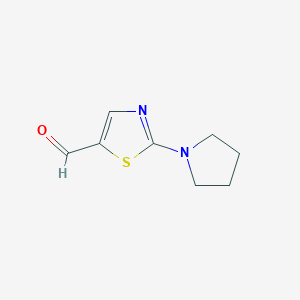

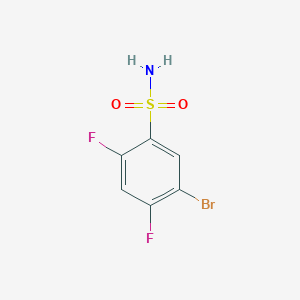

![molecular formula C17H25BO5 B1272635 Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate CAS No. 480424-71-3](/img/structure/B1272635.png)

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate

Overview

Description

“Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate” is a chemical compound. It is an important intermediate in many biologically active compounds . The empirical formula is C21H33BN2O5 and the molecular weight is 404.31 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom at its core surrounded by carbon and hydrogen atoms. The InChI key for this compound is YDXOOIAHGJQCCR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 404.31 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources I have .Scientific Research Applications

Organic Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of complex organic molecules. It is particularly useful in the Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds in the pharmaceutical industry. This reaction is employed to synthesize various indazole derivatives , which have applications ranging from anticancer to antiviral treatments .

Material Science

In material science, the compound serves as a precursor for creating boron-doped carbon materials . These materials have potential applications in energy storage devices , such as batteries and supercapacitors, due to their enhanced electrical conductivity and stability .

Diagnostic Agents and Sensors

The boronic ester moiety of the compound can interact with diols and sugars, making it useful for developing glucose-sensitive polymers . These polymers can function as diagnostic agents, enabling self-regulated insulin release in diabetes treatment .

Nanotechnology

The compound’s ability to form stable complexes with various molecules makes it suitable for the creation of nanoparticles . These nanoparticles can be used for targeted drug delivery, particularly in the treatment of diseases like periodontitis , where it enhances the antimicrobial efficacy and anti-inflammatory functions of therapeutic agents .

Agricultural Chemistry

In agriculture, the compound is used to synthesize pesticides and herbicides . Its boronic ester functionality allows for the creation of compounds that can disrupt the growth and reproduction of pests and weeds, contributing to crop protection .

Photovoltaic Applications

Due to its electronic properties, the compound is explored for use in organic photovoltaic cells . It can be incorporated into the cell’s active layer to improve charge transfer and increase the efficiency of light-to-electricity conversion .

Catalysis

The compound is also used in catalysis, particularly in transition metal-catalyzed reactions . It can act as a ligand to stabilize metal catalysts, thereby enhancing the efficiency and selectivity of various chemical transformations .

Polymer Chemistry

Lastly, it finds application in polymer chemistry, where it is used to modify polymers and create boron-containing polymers . These polymers have unique properties, such as flame retardancy and neutron capture, which are valuable in advanced materials engineering .

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate, also known as 2-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, is a boronic acid derivative. Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

The compound’s mode of action is primarily through its boronic acid moiety. The boronic acid can form reversible covalent bonds with proteins, particularly at the active sites of enzymes. This allows the compound to modulate the activity of these enzymes . The exact mode of action can vary depending on the specific target and the environmental conditions.

Biochemical Pathways

The compound can affect various biochemical pathways depending on its specific targets. For instance, boronic acids are known to inhibit serine proteases, a class of enzymes that play key roles in numerous biological processes, including digestion, immune response, blood clotting, and cell cycle progression .

Pharmacokinetics

Boronic acids and their derivatives are generally well-absorbed and can distribute throughout the body due to their small size and polar nature .

Result of Action

The result of the compound’s action can vary depending on the specific targets and the physiological context. In general, by modulating the activity of its targets, the compound can influence various cellular processes and potentially exert therapeutic effects .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the boronic acid moiety and thus the compound’s interaction with its targets . Additionally, the presence of other molecules that can interact with the compound or its targets can also influence its action .

properties

IUPAC Name |

tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-11-9-8-10-12(13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSZKSKLMRKJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378793 | |

| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate | |

CAS RN |

480424-71-3 | |

| Record name | 1,1-Dimethylethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

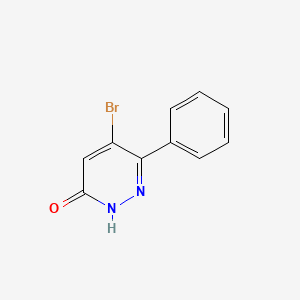

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

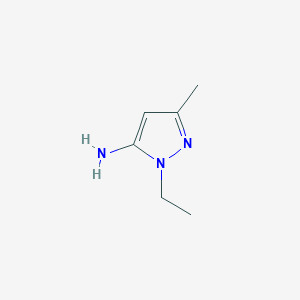

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

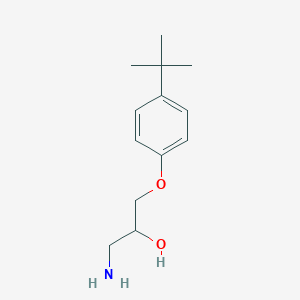

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)